molecular formula C17H16N2O B5767827 5,5-Dimethyl-1-oxido-2,4-diphenylimidazol-1-ium

5,5-Dimethyl-1-oxido-2,4-diphenylimidazol-1-ium

Cat. No.: B5767827
M. Wt: 264.32 g/mol
InChI Key: CADIORXBYWCRLK-UHFFFAOYSA-N
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Description

5,5-Dimethyl-1-oxido-2,4-diphenylimidazol-1-ium is a heterocyclic compound that belongs to the imidazole family This compound is characterized by its unique structure, which includes two phenyl groups and a dimethyl group attached to the imidazole ring The presence of the oxido group at the nitrogen atom further distinguishes it from other imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-1-oxido-2,4-diphenylimidazol-1-ium typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-diphenyl-1,3-diketone with an amine source, followed by oxidation to introduce the oxido group. The reaction conditions often require the use of a strong acid or base to facilitate the cyclization process. Additionally, the reaction may be carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of catalysts and solvents that enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-1-oxido-2,4-diphenylimidazol-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxido group back to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or other aromatic rings.

Scientific Research Applications

5,5-Dimethyl-1-oxido-2,4-diphenylimidazol-1-ium has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-1-oxido-2,4-diphenylimidazol-1-ium involves its interaction with specific molecular targets and pathways. The oxido group can participate in redox reactions, influencing cellular processes. Additionally, the compound’s ability to form stable complexes with metal ions makes it a valuable tool in studying metalloproteins and enzymes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-2,4-oxazolidinedione: Another heterocyclic compound with similar structural features but different functional groups.

    4,4-Dimethyl-1-oxido-2,5-diphenylimidazol-1-ium: A closely related compound with a different substitution pattern on the imidazole ring.

Uniqueness

5,5-Dimethyl-1-oxido-2,4-diphenylimidazol-1-ium is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties Its ability to undergo various chemical reactions and form stable complexes with metal ions sets it apart from other similar compounds

Properties

IUPAC Name

5,5-dimethyl-1-oxido-2,4-diphenylimidazol-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-17(2)15(13-9-5-3-6-10-13)18-16(19(17)20)14-11-7-4-8-12-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADIORXBYWCRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=NC(=[N+]1[O-])C2=CC=CC=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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